![molecular formula C13H12ClN B1608151 [4-(4-Chlorophenyl)phenyl]methanamine CAS No. 15996-82-4](/img/structure/B1608151.png)
[4-(4-Chlorophenyl)phenyl]methanamine
Overview
Description
[4-(4-Chlorophenyl)phenyl]methanamine: is an organic compound with the molecular formula C13H12ClN It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a methanamine backbone
Mechanism of Action
Target of Action
Similar compounds such as methenamine are known to act as urinary tract antiseptics and antibacterial drugs .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Pharmacokinetics
It is known that the compound has a molecular weight of 2177 , which may influence its absorption and distribution in the body.
Action Environment
Similar compounds such as methenamine are known to be more effective in acidic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of [4-(4-Chlorophenyl)phenyl]methanone: One common method involves the reduction of [4-(4-Chlorophenyl)phenyl]methanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Amination of [4-(4-Chlorophenyl)phenyl]methanol: Another route involves the amination of [4-(4-Chlorophenyl)phenyl]methanol using ammonia or amines in the presence of catalysts like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production often employs catalytic hydrogenation processes due to their efficiency and scalability. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Chlorophenyl)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under appropriate conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: Employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine:
Industry:
Material Science: Utilized in the synthesis of polymers and other advanced materials with specific properties.
Comparison with Similar Compounds
- [4-(4-Chlorophenyl)phenyl]methanol
- [4-(4-Chlorophenyl)phenyl]methanone
- [4-(4-Chlorophenyl)phenyl]methane
Comparison:
- [4-(4-Chlorophenyl)phenyl]methanamine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity compared to its analogs.
- [4-(4-Chlorophenyl)phenyl]methanol and [4-(4-Chlorophenyl)phenyl]methanone are primarily used as intermediates in organic synthesis, whereas This compound has broader applications in pharmaceuticals and biochemical research.
Properties
IUPAC Name |
[4-(4-chlorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUKPZBUJCFYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362757 | |
| Record name | 1-(4'-Chloro[1,1'-biphenyl]-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15996-82-4 | |
| Record name | 1-(4'-Chloro[1,1'-biphenyl]-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


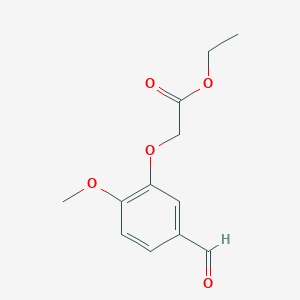
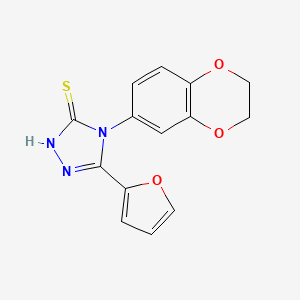


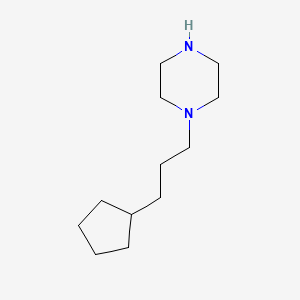
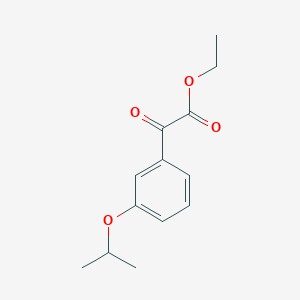

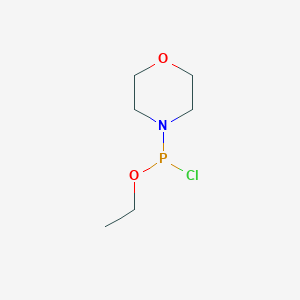



![4-p-Tolyl[1,2,4]triazole-3,5-dione](/img/structure/B1608087.png)
![Methyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1608089.png)

